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Compound of Interest

Compound Name: AG1557

Cat. No.: B7887027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AG1557, also known as Tyrphostin AG-1557, is a potent and specific inhibitor of the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of

compounds, it serves as a valuable tool in cancer research and drug development due to its

ability to modulate EGFR-mediated signaling pathways, which are frequently dysregulated in

various malignancies. This technical guide provides a comprehensive overview of the

synthesis, physicochemical and biological characterization, and experimental protocols for

evaluating the efficacy of AG1557.

Physicochemical and Biological Properties
AG1557 is characterized by the following properties:
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Property Value

IUPAC Name
N-(3-iodophenyl)-6,7-dimethoxy-4-

quinazolinamine

Synonyms Tyrphostin AG-1557

Molecular Formula C₁₆H₁₄IN₃O₂

Molecular Weight 407.2 g/mol

pIC₅₀ 8.194 for EGFR tyrosine kinase

Appearance Solid

Purity ≥95%

Solubility
DMF: 1 mg/ml; DMSO: 1.5 mg/ml; Ethanol: 0.5

mg/ml; DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml

UV Lambda Max 221, 252, 345 nm

SMILES
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(

=C3)I)OC

InChI

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-

15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-

11/h3-9H,1-2H3,(H,18,19,20)

Synthesis of AG1557
While a specific, detailed synthesis protocol for AG1557 is not readily available in peer-

reviewed literature, a general and plausible synthetic route can be derived from the synthesis

of structurally related quinazoline derivatives. The synthesis of N-(3-iodophenyl)-6,7-dimethoxy-

4-quinazolinamine would likely proceed via the reaction of 4-chloro-6,7-dimethoxyquinazoline

with 3-iodoaniline.

A potential synthetic scheme is outlined below:
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Starting Materials

Reaction Product4-chloro-6,7-dimethoxyquinazoline

Nucleophilic Aromatic Substitution

3-iodoaniline

AG1557
(N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine)

Acid scavenger (e.g., DIEA)
Solvent (e.g., isopropanol)

Heat

Click to download full resolution via product page

Figure 1: Proposed synthetic pathway for AG1557.

Characterization of AG1557
Comprehensive characterization is essential to confirm the identity, purity, and structure of the

synthesized AG1557. Standard analytical techniques that would be employed for this purpose

are detailed below. While specific experimental data for AG1557 is not publicly available, the

following describes the expected methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: To confirm the presence and connectivity of protons in the molecule. The spectrum

would be expected to show distinct signals for the aromatic protons on both the quinazoline

and iodophenyl rings, the methoxy groups, and the amine proton.

¹³C NMR: To identify all unique carbon atoms in the molecule. The spectrum would show

characteristic peaks for the carbons of the quinazoline and iodophenyl rings, as well as the

methoxy carbons.

High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized AG1557. A reversed-

phase HPLC method would typically be developed using a C18 column with a mobile phase

gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic
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acid (TFA) or formic acid. The purity is determined by the area of the main peak relative to the

total peak area at a specific UV wavelength.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of AG1557. High-resolution mass

spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming

the elemental composition of the molecule.

Experimental Protocols for Biological Evaluation
The biological activity of AG1557 as an EGFR inhibitor can be assessed using a variety of in

vitro assays.

EGFR Kinase Activity Assay
This assay directly measures the ability of AG1557 to inhibit the phosphorylation of a substrate

by the EGFR kinase domain.

Principle: A recombinant EGFR kinase domain is incubated with a peptide substrate, ATP

(often radiolabeled ATP), and varying concentrations of AG1557. The amount of

phosphorylated substrate is then quantified.

Methodology:

Prepare a reaction buffer containing recombinant EGFR, a tyrosine-containing peptide

substrate, and ATP.

Add AG1557 at a range of concentrations.

Initiate the reaction by adding a magnesium/ATP solution.

Incubate at 30°C for a specified time.

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done

using methods such as ELISA with an anti-phosphotyrosine antibody or by measuring

incorporated radioactivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7887027?utm_src=pdf-body
https://www.benchchem.com/product/b7887027?utm_src=pdf-body
https://www.benchchem.com/product/b7887027?utm_src=pdf-body
https://www.benchchem.com/product/b7887027?utm_src=pdf-body
https://www.benchchem.com/product/b7887027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7887027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the IC₅₀ value, which is the concentration of AG1557 that inhibits 50% of the

EGFR kinase activity.

Recombinant EGFR
Peptide Substrate

ATP
AG1557 (various conc.)

Incubate at 30°C Quantify Phosphorylated
Substrate (e.g., ELISA)

Calculate IC₅₀

Click to download full resolution via product page

Figure 2: Workflow for an EGFR kinase activity assay.

Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

Principle: Cells that overexpress EGFR (e.g., A431 cells) are treated with AG1557 and then

stimulated with EGF. The level of phosphorylated EGFR is then measured.

Methodology:

Plate EGFR-overexpressing cells and allow them to adhere.

Starve the cells in a serum-free medium to reduce basal EGFR phosphorylation.

Pre-incubate the cells with various concentrations of AG1557.

Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).

Lyse the cells and collect the protein lysate.

Measure the levels of phosphorylated EGFR (p-EGFR) and total EGFR using Western

blotting or an ELISA-based method.

Determine the concentration of AG1557 required to inhibit EGF-induced EGFR

phosphorylation.
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Cell Proliferation Assay
This assay assesses the effect of AG1557 on the growth of cancer cell lines that are

dependent on EGFR signaling.

Principle: EGFR-dependent cancer cells are cultured in the presence of varying

concentrations of AG1557, and cell viability or proliferation is measured over time.

Methodology:

Seed cancer cells (e.g., A431, H1975) in a 96-well plate.

Treat the cells with a range of AG1557 concentrations.

Incubate for a period of 48-72 hours.

Assess cell viability using a colorimetric or fluorometric assay such as MTT, XTT, or

CellTiter-Glo.

Calculate the GI₅₀ (concentration for 50% growth inhibition).

Mechanism of Action and Signaling Pathway
AG1557 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to

the ATP-binding pocket of the EGFR kinase domain, it prevents the transfer of a phosphate

group from ATP to tyrosine residues on the receptor and its downstream substrates. This

inhibition blocks the activation of major signaling cascades that are crucial for cell proliferation,

survival, and migration.

The EGFR signaling pathway is a complex network that, upon activation by ligands such as

EGF, leads to the activation of downstream pathways including the RAS-RAF-MEK-ERK

(MAPK) pathway and the PI3K-AKT-mTOR pathway.
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[https://www.benchchem.com/product/b7887027#ag1557-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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